molecular formula C10H16N2 B13508217 [2-Methyl-5-(propan-2-yl)phenyl]hydrazine

[2-Methyl-5-(propan-2-yl)phenyl]hydrazine

Cat. No.: B13508217
M. Wt: 164.25 g/mol
InChI Key: IVMDTTWIZDILGR-UHFFFAOYSA-N
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Description

[2-Methyl-5-(propan-2-yl)phenyl]hydrazine is an organic compound with a unique structure that includes a hydrazine functional group attached to a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Methyl-5-(propan-2-yl)phenyl]hydrazine typically involves the reaction of 2-methyl-5-(propan-2-yl)phenylamine with hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:

2-Methyl-5-(propan-2-yl)phenylamine+HydrazineThis compound\text{2-Methyl-5-(propan-2-yl)phenylamine} + \text{Hydrazine} \rightarrow \text{this compound} 2-Methyl-5-(propan-2-yl)phenylamine+Hydrazine→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-Methyl-5-(propan-2-yl)phenyl]hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

[2-Methyl-5-(propan-2-yl)phenyl]hydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: Used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of [2-Methyl-5-(propan-2-yl)phenyl]hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: Similar structure but lacks the methyl and isopropyl substituents.

    2-Methylphenylhydrazine: Similar structure but lacks the isopropyl substituent.

    5-(Propan-2-yl)phenylhydrazine: Similar structure but lacks the methyl substituent.

Uniqueness

[2-Methyl-5-(propan-2-yl)phenyl]hydrazine is unique due to the presence of both methyl and isopropyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

(2-methyl-5-propan-2-ylphenyl)hydrazine

InChI

InChI=1S/C10H16N2/c1-7(2)9-5-4-8(3)10(6-9)12-11/h4-7,12H,11H2,1-3H3

InChI Key

IVMDTTWIZDILGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)NN

Origin of Product

United States

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